2-(Hydroxymethyl)-6-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of hydroxymethyl derivatives has been reported in the literature. For instance, a method to synthesize derivatives from furfural derivatives via hydroxymethylation has been reported . This involves the addition of a hydroxymethyl group at the C-5 position of furan derivatives via electrophilic addition of formaldehyde .Scientific Research Applications
Enzymatic Hydroxylation and Molecular Studies :
- 2-(Hydroxymethyl)-6-nitrophenol is related to compounds such as p-nitrophenol, which undergo enzymatic hydroxylation. This process involves enzymes like cytochrome P-450 isozymes and leads to the formation of derivatives like 4-nitrocatechol. These reactions have implications in pharmacology and toxicology (Koop, 1986).
- In another study, the molecular geometry of 2-nitrophenol, a compound similar to this compound, was analyzed using electron diffraction and ab initio molecular orbital calculations. This research contributes to the understanding of molecular structures and interactions (Borisenko, Bock, & Hargittai, 1994).
Photocatalytic and Environmental Applications :
- Nitrophenols, including those structurally related to this compound, are subject to photocatalytic degradation. This process is vital for environmental remediation as it helps in the degradation of pollutants in water and soil. Studies show that photocatalytic degradation results in complete mineralization of the substrates and formation of nitrates and ammonium ions, which are less harmful (Paola et al., 2003).
Electrochemical Applications :
- In the field of electrochemistry, compounds like 2-nitrophenol, which are structurally similar to this compound, are used as indicators. Electrochemical studies, like the determination of 2-nitrophenol using electrochemically deposited polymethyl red film, highlight the importance of these compounds in sensor technologies, particularly for detecting environmental pollutants (Adeosun, Asiri, & Marwani, 2020).
Biodegradation Studies :
- Research has also focused on the biodegradation pathways of nitrophenols, including those related to this compound. Studies on the degradation gene clusters in bacteria like Rhodococcus opacus highlight the biotechnological applications in treating environmental contaminants (Kitagawa, Kimura, & Kamagata, 2004).
Properties
IUPAC Name |
2-(hydroxymethyl)-6-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDBJKYHHXINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20571469 | |
Record name | 2-(Hydroxymethyl)-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28177-71-1 | |
Record name | 2-(Hydroxymethyl)-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20571469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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